Cas no 2089959-11-3 (2-(1-Amino-2,2-dimethylpropyl)-4-chloro-6-methylphenol)

2-(1-Amino-2,2-dimethylpropyl)-4-chloro-6-methylphenol is a substituted phenolic compound featuring both amino and chloro functional groups, which contribute to its versatile reactivity. The tert-butyl-like amino substituent enhances steric hindrance, potentially improving stability in synthetic applications. The chloro and methyl groups on the aromatic ring offer sites for further functionalization, making it valuable as an intermediate in pharmaceutical or agrochemical synthesis. Its structural features may also influence biological activity, depending on the target application. The compound’s purity and defined structure ensure reproducibility in research and industrial processes. Proper handling is advised due to the reactive chloro and amino groups.
2-(1-Amino-2,2-dimethylpropyl)-4-chloro-6-methylphenol structure
2089959-11-3 structure
Product name:2-(1-Amino-2,2-dimethylpropyl)-4-chloro-6-methylphenol
CAS No:2089959-11-3
MF:C12H18ClNO
Molecular Weight:227.730422496796
CID:5712449
PubChem ID:131454931

2-(1-Amino-2,2-dimethylpropyl)-4-chloro-6-methylphenol 化学的及び物理的性質

名前と識別子

    • 2-(1-Amino-2,2-dimethylpropyl)-4-chloro-6-methylphenol
    • EN300-1277025
    • 2089959-11-3
    • Phenol, 2-(1-amino-2,2-dimethylpropyl)-4-chloro-6-methyl-
    • インチ: 1S/C12H18ClNO/c1-7-5-8(13)6-9(10(7)15)11(14)12(2,3)4/h5-6,11,15H,14H2,1-4H3
    • InChIKey: OPTMCCGPAUZCOB-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C)C(=C(C=1)C(C(C)(C)C)N)O

計算された属性

  • 精确分子量: 227.1076919g/mol
  • 同位素质量: 227.1076919g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 2
  • 重原子数量: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 214
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.7
  • トポロジー分子極性表面積: 46.2Ų

じっけんとくせい

  • 密度みつど: 1.122±0.06 g/cm3(Predicted)
  • Boiling Point: 322.4±37.0 °C(Predicted)
  • 酸度系数(pKa): 9.15±0.50(Predicted)

2-(1-Amino-2,2-dimethylpropyl)-4-chloro-6-methylphenol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1277025-500mg
2-(1-amino-2,2-dimethylpropyl)-4-chloro-6-methylphenol
2089959-11-3
500mg
$713.0 2023-10-01
Enamine
EN300-1277025-100mg
2-(1-amino-2,2-dimethylpropyl)-4-chloro-6-methylphenol
2089959-11-3
100mg
$653.0 2023-10-01
Enamine
EN300-1277025-2.5g
2-(1-amino-2,2-dimethylpropyl)-4-chloro-6-methylphenol
2089959-11-3
2.5g
$1454.0 2023-06-08
Enamine
EN300-1277025-10.0g
2-(1-amino-2,2-dimethylpropyl)-4-chloro-6-methylphenol
2089959-11-3
10g
$3191.0 2023-06-08
Enamine
EN300-1277025-0.25g
2-(1-amino-2,2-dimethylpropyl)-4-chloro-6-methylphenol
2089959-11-3
0.25g
$683.0 2023-06-08
Enamine
EN300-1277025-1.0g
2-(1-amino-2,2-dimethylpropyl)-4-chloro-6-methylphenol
2089959-11-3
1g
$743.0 2023-06-08
Enamine
EN300-1277025-10000mg
2-(1-amino-2,2-dimethylpropyl)-4-chloro-6-methylphenol
2089959-11-3
10000mg
$3191.0 2023-10-01
Enamine
EN300-1277025-2500mg
2-(1-amino-2,2-dimethylpropyl)-4-chloro-6-methylphenol
2089959-11-3
2500mg
$1454.0 2023-10-01
Enamine
EN300-1277025-5000mg
2-(1-amino-2,2-dimethylpropyl)-4-chloro-6-methylphenol
2089959-11-3
5000mg
$2152.0 2023-10-01
Enamine
EN300-1277025-5.0g
2-(1-amino-2,2-dimethylpropyl)-4-chloro-6-methylphenol
2089959-11-3
5g
$2152.0 2023-06-08

2-(1-Amino-2,2-dimethylpropyl)-4-chloro-6-methylphenol 関連文献

2-(1-Amino-2,2-dimethylpropyl)-4-chloro-6-methylphenolに関する追加情報

Professional Introduction to 2-(1-Amino-2,2-dimethylpropyl)-4-chloro-6-methylphenol (CAS No. 2089959-11-3)

2-(1-Amino-2,2-dimethylpropyl)-4-chloro-6-methylphenol, with the CAS number 2089959-11-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural motifs, exhibits a promising potential in various biochemical applications, particularly in the development of novel therapeutic agents and agrochemical intermediates. The intricate molecular architecture of this phenolic derivative, featuring both amino and chloro substituents, positions it as a versatile building block for further chemical modifications and functionalization.

The< strong>amino group at the C1 position and the< strong>chloro substituent at the C4 position contribute to the compound's reactivity, making it an attractive candidate for further synthetic exploration. The presence of a< strong>dimethylpropyl side chain at the C2 position introduces steric hindrance and influences the compound's solubility and metabolic stability. These structural features are critical in determining its biological activity and pharmacokinetic properties, which are essential considerations in drug discovery processes.

In recent years, there has been a growing interest in phenolic compounds due to their diverse biological activities. Phenols, particularly those with halogenated or alkylated side chains, have been extensively studied for their antimicrobial, anti-inflammatory, and antioxidant properties. The< strong>6-methylphenol moiety in this compound enhances its lipophilicity, which is often a desirable trait for oral bioavailability. This characteristic makes it a potential candidate for formulation into drug delivery systems designed to improve therapeutic efficacy.

The< strong>CAS number 2089959-11-3 provides a unique identifier for this compound, facilitating its recognition in scientific literature and patent databases. Researchers have leveraged this compound as an intermediate in synthesizing more complex molecules with tailored biological activities. For instance, derivatives of< strong>2-(1-Amino-2,2-dimethylpropyl)-4-chloro-6-methylphenol have been explored for their potential as kinase inhibitors and other enzyme-targeted therapies. The< strong>chloro group at the C4 position is particularly significant as it can be readily modified through nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups.

The< strong>dimethylpropyl group not only influences the compound's physicochemical properties but also plays a role in its interactions with biological targets. This side chain can serve as a hydrophobic anchor, improving binding affinity to protein receptors. Such structural features are often exploited in rational drug design to enhance target specificity and reduce off-target effects. The< strong.amino group's basic nature also allows it to engage in hydrogen bonding interactions with polar residues in proteins, further modulating its binding affinity.

In the context of agrochemical research, derivatives of this compound have shown promise as intermediates for developing novel pesticides and herbicides. The combination of lipophilicity and metabolic stability provided by its structure makes it an ideal candidate for systemic action within plants or pests. Furthermore, the presence of multiple reactive sites allows for cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the synthesis of heterocyclic compounds with enhanced biological activity.

The synthesis of< strong>2-(1-Amino-2,2-dimethylpropyl)-4-chloro-6-methylphenol involves multi-step organic transformations that highlight its synthetic utility. Starting from commercially available precursors such as p-toluidine and chlorobenzaldehyde derivatives, researchers can construct the core phenolic scaffold through condensation reactions followed by selective functionalization at various positions. The introduction of the< strong dimethylpropyl group, typically via alkylation reactions using isobutylene or related electrophiles under acidic conditions, further elaborates the molecular structure.

The pharmacological evaluation of this compound has revealed intriguing biological profiles that warrant further investigation. In vitro studies have demonstrated its potential as an inhibitor of certain enzymes implicated in inflammatory pathways. Additionally, preliminary animal models suggest that it may exhibit protective effects against oxidative stress-induced damage by scavenging reactive oxygen species (ROS). These findings align with the growing body of evidence supporting the therapeutic potential of phenolic compounds derived from natural products or synthetic chemistry.

The< strong chloro substituent's role in modulating electronic properties cannot be overstated. It not only enhances electrophilicity at certain reaction centers but also influences intermolecular interactions through dipole moments and halogen bonding effects. Such features are exploited in designing molecules with specific binding modes to biological targets like receptors or enzymes involved in disease pathways. The versatility of this compound underscores its value as a scaffold for medicinal chemists seeking to develop next-generation therapeutics.

The< strong amino group's reactivity also opens avenues for derivatization into amides or ureas through coupling reactions with carboxylic acid derivatives or isocyanates respectively. These modifications can introduce additional hydrogen bonding capabilities or alter lipophilicity profiles depending on the choice of coupling partners used during synthesis. Such flexibility makes it an indispensable tool for constructing libraries of compounds designed around specific pharmacophoric elements identified through structure-based drug design approaches.

In conclusion,< strong >2-(1-Amino-2, 2-dimethylpropyl)-4-chloro-6-methylphenol (CAS No. 2089959-11-3) represents a fascinating example of how structural complexity translates into functional diversity. Its unique combination of physicochemical properties positions it as a valuable intermediate for pharmaceutical applications, particularly where modularity allows rapid exploration through combinatorial chemistry strategies or high-throughput screening campaigns aimed at identifying lead compounds. As research continues to uncover new biological targets and synthetic methodologies emerge, compounds like these will undoubtedly play pivotal roles in advancing both academic research endeavors and industrial drug development pipelines.

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